molecular formula C16H13ClN2O2S B3035078 2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile CAS No. 299166-39-5

2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile

Cat. No.: B3035078
CAS No.: 299166-39-5
M. Wt: 332.8 g/mol
InChI Key: XWIRVUIKWOCNBQ-UHFFFAOYSA-N
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Description

2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated benzo[d][1,3]dioxole ring, a thioether linkage, and a nicotinonitrile moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes involved in metabolic pathways, potentially inhibiting or activating their catalytic activities. The interactions between 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile and these biomolecules are primarily mediated through non-covalent bonds, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in oxidative stress response and apoptosis. Additionally, 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile can affect the activity of key signaling molecules, such as kinases and transcription factors, thereby influencing cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities. Additionally, 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in the transcriptional activity of target genes, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Transport and Distribution

The transport and distribution of 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes or passively diffuse into cells, depending on its chemical properties and the cellular environment. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(6-Chloro-benzo[1,3]dioxol-5-ylmethylsulfanyl)-4,6-dimethyl-nicotinonitrile within tissues can also vary, influencing its overall bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorinated benzo[d][1,3]dioxole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile is unique due to its combination of a chlorinated benzo[d][1,3]dioxole ring, a thioether linkage, and a nicotinonitrile moiety

Properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-3-10(2)19-16(12(9)6-18)22-7-11-4-14-15(5-13(11)17)21-8-20-14/h3-5H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIRVUIKWOCNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC3=C(C=C2Cl)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130363
Record name 2-[[(6-Chloro-1,3-benzodioxol-5-yl)methyl]thio]-4,6-dimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299166-39-5
Record name 2-[[(6-Chloro-1,3-benzodioxol-5-yl)methyl]thio]-4,6-dimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299166-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(6-Chloro-1,3-benzodioxol-5-yl)methyl]thio]-4,6-dimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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